3-(4-Fluorophenyl)tetrahydro-3-furancarbaldehyde is a chemical compound characterized by its unique molecular structure and potential applications in medicinal chemistry. This compound features a tetrahydrofuran ring fused with a fluorophenyl group and an aldehyde functional group, which contributes to its reactivity and biological activity. Its molecular formula is , indicating it contains carbon, hydrogen, oxygen, and fluorine atoms.
The synthesis of 3-(4-Fluorophenyl)tetrahydro-3-furancarbaldehyde typically involves several key steps:
The synthesis typically requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product. The use of protective groups may also be necessary during certain steps to prevent unwanted side reactions.
The molecular structure of 3-(4-Fluorophenyl)tetrahydro-3-furancarbaldehyde consists of a tetrahydrofuran ring attached to a 4-fluorophenyl group and an aldehyde functional group. The presence of the fluorine atom enhances the compound's lipophilicity and biological activity.
CC1(C(=O)C=C(C1)F)C=C(O)C=C(C(F)=C1)C(C)=C1
.3-(4-Fluorophenyl)tetrahydro-3-furancarbaldehyde can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 3-(4-Fluorophenyl)tetrahydro-3-furancarbaldehyde primarily involves its ability to undergo aldol condensation, where it reacts with other aldehydes or ketones to form β-hydroxy aldehydes or ketones. This reaction suggests that the compound may interact with biological targets through covalent bonding, leading to structural changes in proteins or enzymes.
While specific biochemical pathways affected by this compound are not fully elucidated, its potential interactions indicate that it may influence cellular processes such as signaling pathways and gene expression.
Relevant data regarding its safety and handling can usually be found in Safety Data Sheets provided by suppliers .
3-(4-Fluorophenyl)tetrahydro-3-furancarbaldehyde has several scientific uses:
CAS No.: 29741-10-4
CAS No.: 10441-87-9
CAS No.: 73017-98-8
CAS No.:
CAS No.:
CAS No.: 33157-07-2